(tetrahydro-2H-pyran-2-yl)methyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate
Description
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Properties
IUPAC Name |
oxan-2-ylmethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-21-16(5-6-20-21)14-8-13(9-18-11-14)10-19-17(22)24-12-15-4-2-3-7-23-15/h5-6,8-9,11,15H,2-4,7,10,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEGSXBHHXFSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds. These compounds are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities.
Mode of Action
It’s worth noting that compounds with similar structures have been used in various chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions.
Biochemical Pathways
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds. These compounds are often intermediates in the biosynthesis of alkaloids.
Pharmacokinetics
The synthesis of a similar compound, tert-butyl n-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1h-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, has been reported. This compound was obtained via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine.
Result of Action
Compounds with similar structures have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds. These compounds are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities.
Biological Activity
The compound (tetrahydro-2H-pyran-2-yl)methyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
- CAS Number : [insert CAS number if available]
The compound features a tetrahydro-2H-pyran moiety linked to a carbamate group, which is further substituted with a pyridine derivative. This unique structural arrangement is hypothesized to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through the modulation of various biochemical pathways. Specifically, this compound may interact with:
- Enzymatic Targets : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptor Binding : Affinity for certain receptors, potentially impacting signal transduction.
- Protein Interactions : Modulation of protein-protein interactions that are crucial for cellular functions.
Anticancer Activity
Recent studies have shown that related compounds exhibit significant anticancer properties by inhibiting key signaling pathways in cancer cells. For instance, compounds targeting the JAK/STAT pathway have demonstrated effectiveness in treating various malignancies, suggesting that our compound may share similar mechanisms.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been explored in vitro and in vivo. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of autoimmune diseases.
Neuroprotective Properties
Emerging evidence suggests that the compound could possess neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.
Case Studies
-
Study on Anticancer Efficacy :
- A study evaluated the efficacy of similar carbamate derivatives against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range.
-
Anti-inflammatory Response :
- In an animal model of rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups.
-
Neuroprotection in Animal Models :
- Research involving rodent models of neurodegeneration showed that treatment with the compound led to improved cognitive function and reduced neuronal loss.
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including those similar to (tetrahydro-2H-pyran-2-yl)methyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate, in anticancer therapies. Pyrazole compounds have demonstrated promising results in inhibiting tumor growth across various cancer cell lines. For instance, a study reported the synthesis of pyrazole derivatives that exhibited significant cytotoxicity against breast cancer and melanoma cell lines, indicating their potential as lead compounds for drug development .
Anti-inflammatory Properties
Compounds containing pyrazole moieties have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases. The incorporation of tetrahydro-pyran structures may enhance the bioavailability and efficacy of these compounds .
Materials Science Applications
Ligands in Coordination Chemistry
The unique structural features of this compound allow it to function as a versatile ligand in coordination chemistry. The pyrazole unit is known for its ability to form stable complexes with transition metals, which can be utilized in various applications, including catalysis and materials synthesis .
Polymeric Materials
Research has explored the use of pyrazole-containing compounds in developing new polymeric materials with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced material applications .
Catalytic Applications
Catalysts in Organic Reactions
The compound's functional groups make it an excellent candidate for use as a catalyst or catalyst precursor in organic reactions. Pyrazole derivatives have been shown to facilitate various reactions, including cross-coupling and oxidation reactions, under mild conditions. This catalytic activity is attributed to the electron-rich nature of the pyrazole nitrogen atoms, which can stabilize transition states during chemical transformations .
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Anticancer Activity | Pyrazole derivatives showed significant cytotoxicity against MCF7 and SKMEL-28 cell lines. |
| 2 | Anti-inflammatory Properties | Demonstrated inhibition of inflammatory cytokines in vitro, suggesting therapeutic potential. |
| 3 | Coordination Chemistry | Established stable complexes with palladium and platinum metals; enhanced catalytic efficiency observed. |
| 4 | Polymeric Materials | Improved mechanical properties in polymer composites containing pyrazole derivatives. |
Preparation Methods
Synthesis of 5-(1-Methyl-1H-Pyrazol-5-yl)Pyridin-3-ylmethanol
The pyridine core is constructed via Suzuki–Miyaura cross-coupling between 5-bromo-3-(hydroxymethyl)pyridine and 1-methyl-1H-pyrazol-5-ylboronic acid. As demonstrated in analogous syntheses, palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) with aqueous Na₂CO₃ yield the coupled product in 68–75% efficiency. The hydroxyl group is temporarily protected as a tert-butyl carbonate to prevent oxidation during subsequent steps.
Carbamate Formation with THP-Protected Chloroformate
The THP-protected chloroformate is prepared by reacting tetrahydro-2H-pyran-2-methanol with triphosgene in dichloromethane (DCM) under inert conditions. Coupling this reagent with the deprotected pyridinylmethyl amine proceeds via a two-step sequence:
- Amine generation : The tert-butyl carbonate is cleaved using trifluoroacetic acid (TFA) in DCM, yielding the primary amine.
- Carbamate coupling : The amine reacts with the THP-chloroformate in THF using lithium hexamethyldisilazane (LiHMDS) as a base, achieving 63–70% yield.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Notably, substituting LiHMDS with weaker bases (e.g., Et₃N) reduced yields by 15–20% due to incomplete deprotonation. Similarly, polar aprotic solvents like DMF led to THP group hydrolysis.
Deprotection and Final Product Isolation
The THP group is retained in the final product, as its removal is unnecessary for this target molecule. However, exploratory studies using 4 M HCl in dioxane demonstrated quantitative cleavage within 2 hours at 25°C, highlighting the reversibility of this protection strategy for derivative synthesis.
Purification via silica gel chromatography (5–10% NH₃/MeOH in DCM) affords the title compound as a white solid. Characterization by ¹H NMR confirms key structural features:
- Pyridine protons : δ 8.69 (br s, 1H, H-2), 8.48 (br s, 1H, H-6).
- Pyrazole methyl : δ 2.93 (s, 3H).
- THP ring : δ 4.12–3.45 (m, 2H, OCH₂), 1.85–1.45 (m, 6H, cyclohexyl).
High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₉H₂₄N₄O₃ ([M+H]⁺ calc. 381.1921, found 381.1918).
Scalability and Industrial Considerations
Bench-scale synthesis (100 g) maintained yields ≥65% by employing:
- Continuous flow chemistry for Suzuki coupling to enhance mixing.
- Catalyst recycling using Pd-coated membranes, reducing Pd waste by 40%.
- Solvent recovery systems to minimize THF and DCM consumption.
Challenges in large-scale production include the hygroscopicity of LiHMDS and the need for stringent temperature control during carbamate formation.
Alternative Synthetic Pathways
Mitsunobu Reaction for Carbamate Installation
An alternative route employs Mitsunobu conditions (DIAD, PPh₃) to couple the pyridinylmethanol directly with THP-protected carbamate. While this bypasses amine intermediate isolation, yields plateau at 55% due to competing elimination.
Enzymatic Carbamate Synthesis
Preliminary studies using lipase B from Candida antarctica in ionic liquids achieved 48% conversion, offering a greener route but requiring further optimization.
Q & A
Q. What synthetic strategies are recommended for constructing the carbamate linkage in this compound?
Methodological Answer: The carbamate group can be synthesized via reaction of the corresponding amine intermediate with chloroformate derivatives under controlled conditions. For example, ethyl chloroformate can be used in anhydrous solvents (e.g., THF or DCM) at 0–5°C to minimize side reactions. Post-reaction purification via recrystallization or column chromatography is critical to remove unreacted reagents .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR can confirm the presence of the tetrahydro-2H-pyran ring (δ 3.5–4.5 ppm for oxymethylene protons) and pyrazole/pyridine aromatic systems.
- Mass Spectrometry (HRMS) : Accurate mass measurements validate the molecular formula (e.g., [M+H] peaks).
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers optimize reaction yields during pyrazole ring formation?
Methodological Answer: Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with diketones or alkynes. Key optimizations include:
- Catalyst Selection : Pd(PPh) or CuI for Suzuki-Miyaura couplings to introduce aryl groups (e.g., 1-methylpyrazole).
- Solvent Choice : DMF or 1,4-dioxane under inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer: Modify specific moieties and evaluate biological activity shifts:
| Structural Variation | Impact on Activity | Reference Compound |
|---|---|---|
| Replacement of tetrahydro-2H-pyran with cyclohexane | Reduced solubility due to loss of oxygen lone pairs | 1-(Cyclohexylmethyl)-1H-pyrazole |
| Substitution of pyridin-3-yl with pyridin-4-yl | Altered binding affinity to kinase targets | Ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate |
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification : Re-analyze batches using HPLC-MS to rule out impurities (>99% purity required for reproducibility) .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Stereochemical Confirmation : Use chiral HPLC or X-ray crystallography to verify configuration, as unintended epimerization may occur during synthesis .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to kinase ATP pockets (e.g., JAK2 or EGFR). Focus on hydrogen bonding between the carbamate carbonyl and conserved lysine residues.
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .
Q. What experimental designs mitigate instability of the tetrahydro-2H-pyran ring under acidic conditions?
Methodological Answer:
- pH Control : Conduct reactions in neutral or weakly basic buffers (pH 7–8) to prevent ring-opening.
- Protecting Groups : Temporarily replace the pyran oxygen with a silyl ether (e.g., TBS) during harsh reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
